2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone
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Overview
Description
2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetophenone core. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent . The molar ratio of the substrate to the brominating agent is usually 1:1.1 .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives .
Scientific Research Applications
2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its electrophilic character, making it a suitable candidate for various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Bromo-6-fluorobenzotrifluoride
- 3-Bromo-5-fluorobenzotrifluoride
Comparison: 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone core. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the acetophenone moiety differentiates it from benzoic acid derivatives, influencing its reactivity and applications .
Properties
IUPAC Name |
1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRMVZQYRJOSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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